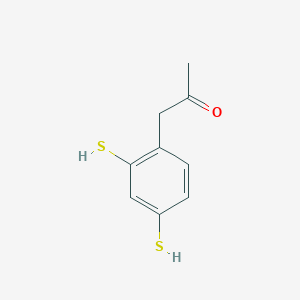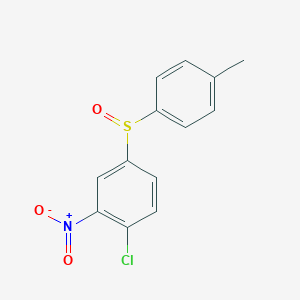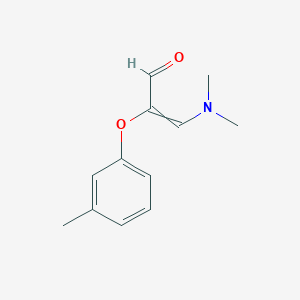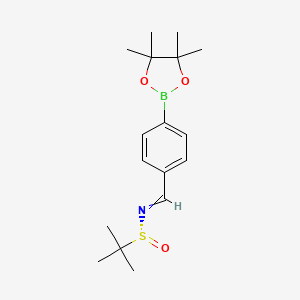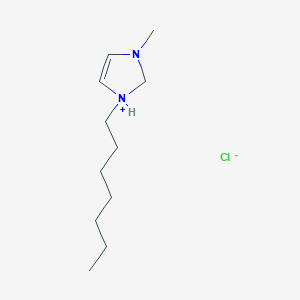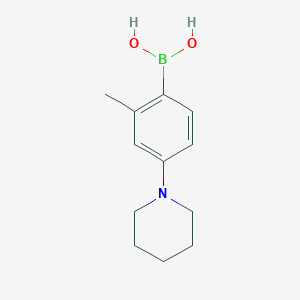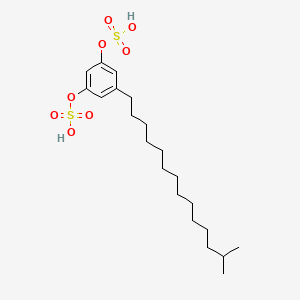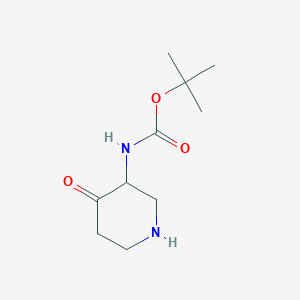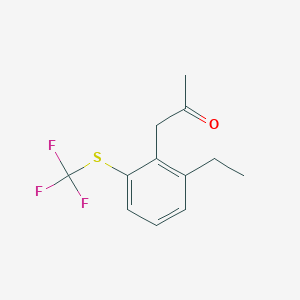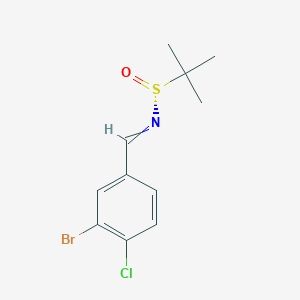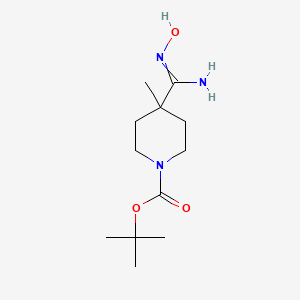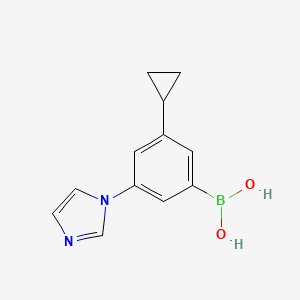
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group, an imidazole ring, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteasomes . The imidazole ring can interact with various biological targets, including metal ions and proteins, through coordination and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole groups, making it less versatile in biological applications.
Imidazole derivatives: Such as metronidazole, which lacks the boronic acid group and thus has different chemical reactivity and biological activity.
Cyclopropyl derivatives: Such as cyclopropylamine, which lacks the boronic acid and imidazole groups, limiting its applications in organic synthesis and medicinal chemistry.
Uniqueness
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of the cyclopropyl group, imidazole ring, and boronic acid group. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H13BN2O2 |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
(3-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-5-10(9-1-2-9)6-12(7-11)15-4-3-14-8-15/h3-9,16-17H,1-2H2 |
InChI-Schlüssel |
CDKDXFJVAPFWNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N2C=CN=C2)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
